[5-(3-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892414-78-7
Cat. No.: VC4881047
Molecular Formula: C27H25N3O3S
Molecular Weight: 471.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892414-78-7 |
|---|---|
| Molecular Formula | C27H25N3O3S |
| Molecular Weight | 471.58 |
| IUPAC Name | [5-(3-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C27H25N3O3S/c1-16-7-9-18(10-8-16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)19-5-4-6-21(11-19)32-3/h4-11,13,31H,12,14-15H2,1-3H3 |
| Standard InChI Key | MMENOWJYMDPXFO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC |
Introduction
Structural Overview
This compound features:
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Core Structure: A tricyclic framework with fused rings containing oxygen and nitrogen atoms.
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Functional Groups:
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Methoxy group (-OCH₃) attached to a phenyl ring.
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Hydroxymethyl group (-CH₂OH) attached to the tricyclic system.
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Methylsulfanyl group (-SCH₃) linked to a methylphenyl substituent.
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Substituents:
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A methyl group at position 14.
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A methoxyphenyl group at position 5.
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The combination of these features suggests the molecule may have unique electronic properties and potential for diverse reactivity.
Synthesis
While specific synthesis data for this exact compound is unavailable in the provided results, the general synthetic approach for similar heterocyclic compounds involves:
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Formation of the Tricyclic Core:
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Multi-step reactions combining smaller heterocyclic precursors or using cyclization techniques.
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Common reagents include aldehydes/ketones for condensation reactions or sulfur/nitrogen donors for heteroatom incorporation.
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Functionalization:
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Introduction of substituents like methoxy, hydroxymethyl, or methylsulfanyl groups through selective reactions such as alkylation or nucleophilic substitution.
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Purification:
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Recrystallization or chromatography to isolate the final product with high purity.
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Pharmaceutical Research
The structural features suggest potential bioactivity:
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The tricyclic scaffold is often found in pharmacologically active compounds.
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Functional groups like hydroxymethyl and methoxy enhance solubility and may interact with biological targets.
Material Science
The presence of sulfur and nitrogen in the framework could impart unique electronic properties, making it a candidate for:
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Conductive materials.
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Catalysts in organic reactions.
Chemical Intermediates
Due to its functional diversity, this compound may serve as an intermediate in synthesizing more complex molecules.
Comparison with Related Compounds
| Feature | This Compound | Related Compounds |
|---|---|---|
| Core Structure | Tricyclic system with oxygen and nitrogen atoms | Heterocyclic systems like pyrazoles or triazoles |
| Functional Groups | Methoxyphenyl, hydroxymethyl, methylsulfanyl | Hydroxyaryl, alkylthioaryl |
| Applications | Potential pharmaceutical or material science applications | Drug development (e.g., anti-inflammatory agents), catalysts |
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